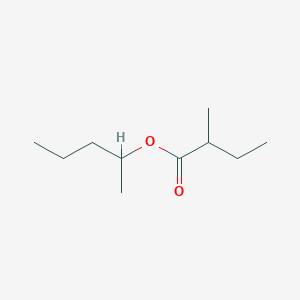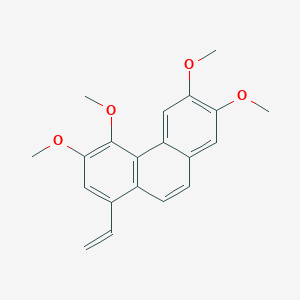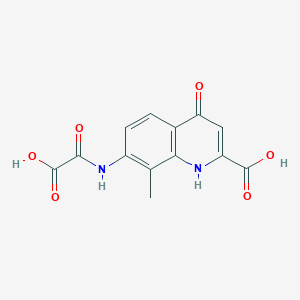
2-(2-Azidophenyl)-6-methoxy-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Azidophenyl)-6-methoxy-1,3-benzothiazole is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in various chemical reactions, including click chemistry. This compound features a benzothiazole ring, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring. The presence of the azido group (–N₃) and the methoxy group (–OCH₃) on the benzothiazole ring makes this compound particularly interesting for synthetic and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Azidophenyl)-6-methoxy-1,3-benzothiazole typically involves the introduction of the azido group onto a pre-formed benzothiazole ring. One common method is the nucleophilic substitution reaction where a halogenated benzothiazole derivative reacts with sodium azide (NaN₃) under suitable conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors to manage the exothermic nature of azide formation, and implementing safety protocols to handle the potentially explosive azide intermediates .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Azidophenyl)-6-methoxy-1,3-benzothiazole undergoes various chemical reactions, including:
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine (PPh₃) or hydrogen in the presence of a palladium catalyst.
Substitution Reactions: The methoxy group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Cycloaddition: Alkynes, copper(I) catalysts, and sometimes microwave irradiation to accelerate the reaction.
Reduction: Triphenylphosphine (PPh₃), hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Various nucleophiles like amines or thiols in the presence of a base.
Major Products
Cycloaddition: Formation of 1,2,3-triazoles.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzothiazole derivatives.
Applications De Recherche Scientifique
2-(2-Azidophenyl)-6-methoxy-1,3-benzothiazole has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds through cycloaddition reactions.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Industry: Utilized in the synthesis of advanced materials and polymers with specific functional properties.
Mécanisme D'action
The mechanism of action of 2-(2-Azidophenyl)-6-methoxy-1,3-benzothiazole primarily involves the reactivity of the azido group. In cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles like alkynes to form triazoles. This reaction is highly specific and efficient, making it useful for tagging and modifying biomolecules . The methoxy group can also participate in various substitution reactions, further diversifying the compound’s reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Azidophenylmethanol
- 2-Azidobenzenecarbaldehyde
- 1-(2-Azidophenyl)-1-ethanone
- (2-Azidophenyl)(phenyl)methanone
- 1-Azido-2-nitrobenzene
Uniqueness
2-(2-Azidophenyl)-6-methoxy-1,3-benzothiazole is unique due to the presence of both the azido and methoxy groups on the benzothiazole ring. This combination of functional groups allows for a wide range of chemical transformations and applications, making it a versatile compound in synthetic chemistry and research .
Propriétés
Numéro CAS |
61073-48-1 |
|---|---|
Formule moléculaire |
C14H10N4OS |
Poids moléculaire |
282.32 g/mol |
Nom IUPAC |
2-(2-azidophenyl)-6-methoxy-1,3-benzothiazole |
InChI |
InChI=1S/C14H10N4OS/c1-19-9-6-7-12-13(8-9)20-14(16-12)10-4-2-3-5-11(10)17-18-15/h2-8H,1H3 |
Clé InChI |
KRKZCKANZCHMAF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)N=C(S2)C3=CC=CC=C3N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




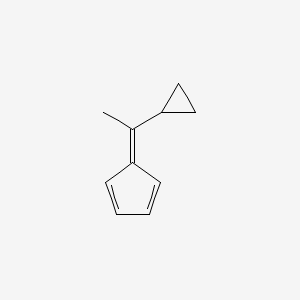
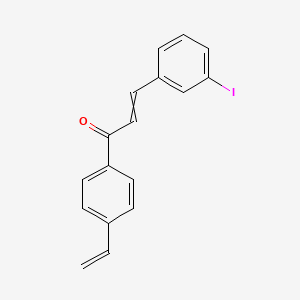


![1-[2-(Ethenyloxy)ethyl]-1H-1,2,3-triazole](/img/structure/B14609214.png)


